molecular formula C10H10N2 B1360274 5-Methyl-1-phenyl-1H-pyrazole CAS No. 6831-91-0

5-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B1360274
CAS No.: 6831-91-0
M. Wt: 158.2 g/mol
InChI Key: GIPOQOUSJKAZMC-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The presence of a methyl group at the 5-position and a phenyl group at the 1-position of the pyrazole ring contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their versatile framework . They have been found in various sectors of the chemical industry, including medicine and agriculture .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way 5-Methyl-1-phenyl-1H-pyrazole interacts with its targets and the resulting changes.

Biochemical Pathways

Pyrazoles and their derivatives have been described as useful synthons of various heterocycles , suggesting that they may be involved in a wide range of biochemical pathways.

Pharmacokinetics

The molecular weight of this compound is 1581998 , which is within the optimal range for drug-like molecules and could potentially impact its bioavailability.

Result of Action

Pyrazoles have been applied to treat various diseases such as inflammatory, diabetic, cancer, bacterial, and analgesic diseases . This suggests that this compound could potentially have a wide range of molecular and cellular effects.

Action Environment

Safety data sheets suggest that it should be kept in a dry, cool, and well-ventilated place , indicating that environmental conditions could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

5-Methyl-1-phenyl-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that are involved in metabolic pathways. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells Additionally, this compound can form complexes with proteins, altering their structure and function

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation . Moreover, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity. These cellular effects highlight the importance of this compound in studying cell biology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is crucial for elucidating the role of this compound in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including liver damage and alterations in metabolic function. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux within cells . Additionally, this compound can interact with cofactors, altering their availability and function in metabolic reactions. These interactions are critical for understanding the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate and exert its biological effects . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within the cell. Understanding these transport and distribution mechanisms is essential for elucidating the cellular effects of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation, can affect the activity and function of this compound within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole derivative . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-4-carboxylic acids, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazole: Similar structure but with different substitution patterns.

    5-Chloro-1-phenyl-1H-pyrazole: Contains a chlorine atom instead of a methyl group.

    1-Phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.

Uniqueness

5-Methyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a phenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-7-8-11-12(9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOQOUSJKAZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218464
Record name 1H-Pyrazole, 5-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6831-91-0
Record name 1H-Pyrazole, 5-methyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 5-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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